N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group attached to a nitrobenzene ring, with a conjugated system of double bonds and phenyl groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine or hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-2,2-diphenylacetohydrazide
- N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-2-iodobenzohydrazide
Uniqueness
N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide is unique due to its nitrobenzene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H17N3O3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(Z)-[(E)-1,3-diphenylprop-2-enylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O3/c26-22(19-12-14-20(15-13-19)25(27)28)24-23-21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-16H,(H,24,26)/b16-11+,23-21- |
InChI Key |
JHBSQSTVSNXDFL-WJAXQYRFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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